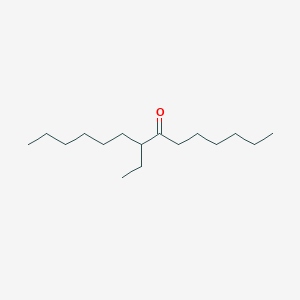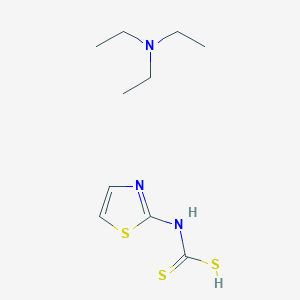
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid is a compound that combines the properties of N,N-diethylethanamine and 1,3-thiazol-2-ylcarbamodithioic acid. 1,3-thiazol-2-ylcarbamodithioic acid is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia with ethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The preparation of 1,3-thiazol-2-ylcarbamodithioic acid involves the reaction of thiazole with carbon disulfide and an amine under basic conditions .
Industrial Production Methods
Industrial production of N,N-diethylethanamine involves the continuous alkylation process, where ammonia and ethanol are reacted in the presence of a catalyst. The process is optimized for high yield and purity . The production of 1,3-thiazol-2-ylcarbamodithioic acid on an industrial scale involves similar reaction conditions but is carried out in large reactors to accommodate the scale of production .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
1,3-thiazol-2-ylcarbamodithioic acid undergoes:
Substitution: It can react with electrophiles to form substituted thiazole derivatives.
Addition: It can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N,N-diethylacetamide.
Reduction: Diethylamine.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . It can also interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diethylamine: Similar in structure but lacks the thiazole ring.
Triethylamine: Similar in structure but does not contain the carbamodithioic acid moiety.
Thiazole derivatives: Compounds like benzothiazole and thiadiazole share the thiazole ring structure.
Uniqueness
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid is unique due to its combination of the N,N-diethylethanamine and 1,3-thiazol-2-ylcarbamodithioic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
50716-28-4 |
|---|---|
Molecular Formula |
C10H19N3S3 |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid |
InChI |
InChI=1S/C6H15N.C4H4N2S3/c1-4-7(5-2)6-3;7-4(8)6-3-5-1-2-9-3/h4-6H2,1-3H3;1-2H,(H2,5,6,7,8) |
InChI Key |
BAUDWVIJAFXHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CSC(=N1)NC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


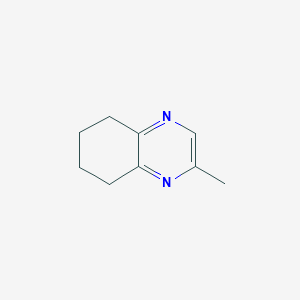

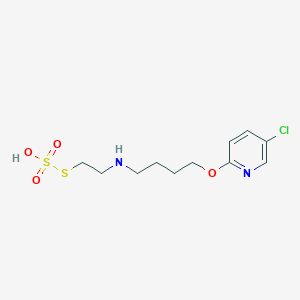
![1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14667670.png)
![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)
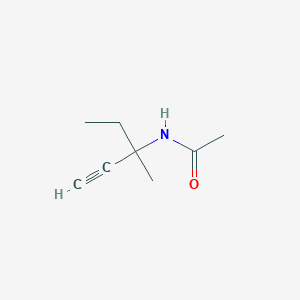
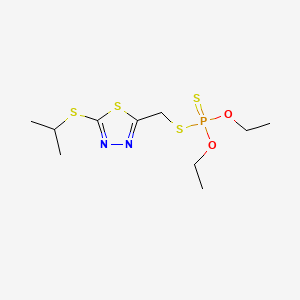
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)

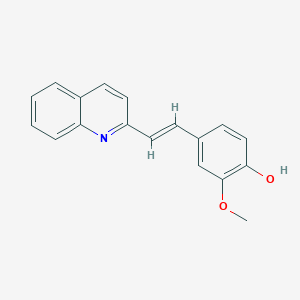

![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)
